Structural Differentiation: N1-Phenyl and C3-Trifluoromethyl Substituents Define Reactivity Compared to Unsubstituted Pyrazole-4-carbonitrile
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is structurally differentiated from the unsubstituted core scaffold, 1H-pyrazole-4-carbonitrile (CAS 31108-57-3), by the presence of an N1-phenyl group and a C3-trifluoromethyl group . These substituents are not present on the parent scaffold. The electron-withdrawing trifluoromethyl group substantially alters the electronic environment of the pyrazole ring relative to unsubstituted pyrazole carbonitrile .
| Evidence Dimension | Structural substituents and electronic effects |
|---|---|
| Target Compound Data | N1-phenyl, C3-trifluoromethyl, C4-carbonitrile; electron-withdrawing CF3 group present |
| Comparator Or Baseline | 1H-pyrazole-4-carbonitrile (CAS 31108-57-3) lacks phenyl and CF3 substituents; no electron-withdrawing CF3 group |
| Quantified Difference | Presence vs. absence of two key substituents; Hammett σp constant for CF3 is approximately +0.54 (strong electron-withdrawing) vs. H which is 0.00 (class-level electronic parameter reference) |
| Conditions | Structural comparison based on molecular formula and substituent analysis |
Why This Matters
Procurement of the unsubstituted scaffold would require additional synthetic steps to install the phenyl and trifluoromethyl groups, increasing time and cost; the target compound provides these critical functionalities pre-installed.
